molecular formula C11H11FO2 B7795744 3-Fluoro-4-methoxyphenyl cyclopropyl ketone

3-Fluoro-4-methoxyphenyl cyclopropyl ketone

Cat. No.: B7795744
M. Wt: 194.20 g/mol
InChI Key: DLFQTVCPWYICRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxyphenyl cyclopropyl ketone is an organic compound with the molecular formula C11H11FO2 It is a derivative of cyclopropyl ketone, where the phenyl ring is substituted with a fluoro group at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxyphenyl cyclopropyl ketone typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-4-methoxybenzaldehyde with diazomethane to form the corresponding cyclopropyl ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as copper(I) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenyl cyclopropyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

3-Fluoro-4-methoxyphenyl cyclopropyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-Fluoro-4-methoxyphenyl cyclopropyl ketone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl 4-methoxyphenyl ketone: Similar structure but lacks the fluoro group.

    3-Fluoro-4-methylphenyl cyclopropyl ketone: Similar structure but has a methyl group instead of a methoxy group.

    4-Fluoro-3-methoxyphenyl cyclopropyl ketone: Similar structure but with different positions of the fluoro and methoxy groups.

Uniqueness

3-Fluoro-4-methoxyphenyl cyclopropyl ketone is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclopropyl-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-10-5-4-8(6-9(10)12)11(13)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFQTVCPWYICRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.